molecular formula C8H18ClNO2 B12870961 Methyl 2-amino-2,4-dimethylpentanoate hydrochloride

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride

Cat. No.: B12870961
M. Wt: 195.69 g/mol
InChI Key: CQSAKZIQDKGUOL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is an organic compound with the molecular formula C8H18ClNO2. It is a white crystalline solid at room temperature and is commonly used in laboratory research as a reagent or intermediate in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method involves dissolving 2-amino-4,4-dimethylpentanoic acid in methanol and adding thionyl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature for 16 hours, and the progress is monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Employed in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the formation of intermediate compounds that influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl 2-amino-2,4-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H

InChI Key

CQSAKZIQDKGUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl

Origin of Product

United States

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